molecular formula C24H25ClN2O3S B12471290 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide

Cat. No.: B12471290
M. Wt: 457.0 g/mol
InChI Key: YNTCZWZQULQQJZ-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide is a complex organic compound characterized by the presence of a sulfonyl group, a cyclohexyl group, and a naphthyl group

Properties

Molecular Formula

C24H25ClN2O3S

Molecular Weight

457.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C24H25ClN2O3S/c25-19-13-15-21(16-14-19)31(29,30)27(20-9-2-1-3-10-20)17-24(28)26-23-12-6-8-18-7-4-5-11-22(18)23/h4-8,11-16,20H,1-3,9-10,17H2,(H,26,28)

InChI Key

YNTCZWZQULQQJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form an intermediate sulfonamide. This intermediate is then reacted with naphthalen-1-ylglycine under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)sulfonyl]-N,N-dimethylacetamide
  • N-(2-chlorophenyl)-1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N-naphthalen-1-ylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

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